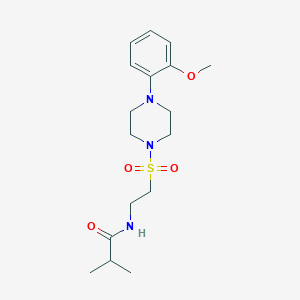

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)isobutyramide

Description

Properties

IUPAC Name |

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O4S/c1-14(2)17(21)18-8-13-25(22,23)20-11-9-19(10-12-20)15-6-4-5-7-16(15)24-3/h4-7,14H,8-13H2,1-3H3,(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOQBVUSKXCBZPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as acetonitrile or dichloromethane, and the reactions are carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)isobutyramide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Scientific Research Applications

Target Receptors

The primary target of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)isobutyramide is believed to be the alpha1-adrenergic receptors (α1-ARs) . These receptors play a significant role in various physiological processes, including cardiovascular function and neurotransmission. The interaction of this compound with α1-ARs can lead to modulation of dopaminergic signaling pathways, which are implicated in several neurological and psychiatric conditions.

Biochemical Pathways

Upon binding to α1-ARs, the compound can activate or block these receptors, influencing various biochemical pathways associated with neurodegenerative and psychiatric disorders. This action may result in effects such as apoptosis induction in cancer cells and inhibition of cell growth.

Pharmacokinetics

In silico studies have suggested that this compound exhibits favorable pharmacokinetic properties. Molecular dynamics simulations and docking studies indicate that it has a promising profile regarding absorption, distribution, metabolism, and excretion (ADME) characteristics, making it a potential lead compound for further development.

Neurological Disorders

Research indicates that this compound may have therapeutic effects in treating various neurological conditions. Its interaction with dopamine D4 receptors suggests potential applications in managing disorders such as schizophrenia and depression.

Cancer Treatment

The compound has shown promise as an anticancer agent due to its ability to induce apoptosis in certain cancer cell lines. Similar sulfonamide derivatives have been reported to exhibit cytotoxic activity against human cancer cells, including colon and breast cancer . The mechanism behind this activity may involve the inhibition of key enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO) .

Cardiovascular Applications

Given its action on α1-ARs, this compound may also be beneficial in treating cardiovascular conditions such as hypertension and cardiac arrhythmias. Studies have demonstrated that compounds with similar structures can significantly lower blood pressure in animal models, indicating potential for use in hypertensive patients.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

- Anticancer Activity : A study on sulfonamide derivatives showed that certain compounds exhibited significant cytotoxicity against human cancer cell lines (e.g., HCT-116, MCF-7) through apoptosis induction mechanisms .

- Neurotransmitter Modulation : Research indicated that similar compounds could effectively inhibit MAO activity, leading to increased levels of neurotransmitters like serotonin and dopamine, which are crucial for mood regulation .

- Hypertension Studies : Animal model studies revealed that administration of sulfonamide derivatives resulted in marked reductions in blood pressure, supporting their potential use as antihypertensive agents.

Mechanism of Action

The mechanism of action of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)isobutyramide involves its interaction with specific molecular targets:

Acetylcholinesterase Inhibition: The compound binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission.

Alpha1-Adrenergic Receptor Antagonism: It binds to alpha1-adrenergic receptors, blocking the action of endogenous agonists like norepinephrine, leading to vasodilation and reduced blood pressure.

Comparison with Similar Compounds

18F-FCWAY (18F-trans-4-fluoro-N-(2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl)-N-(2-pyridyl)cyclohexanecarboxamide)

Structural Differences :

- Core Structure : Both compounds share the 4-(2-methoxyphenyl)piperazine group linked via an ethyl chain.

- Modifications :

- 18F-FCWAY : Contains a fluorine atom, a pyridyl group, and a cyclohexanecarboxamide.

- Target Compound : Replaces the pyridyl and cyclohexanecarboxamide with a sulfonyl group and isobutyramide.

Functional Implications :

- Receptor Binding : 18F-FCWAY is a well-established PET radioligand for 5-HT1A receptors due to its high affinity (Kd ~1–2 nM) . The target compound’s lack of a fluorine atom and pyridyl group may reduce 5-HT1A specificity but could improve metabolic stability.

- Defluorination Issue: 18F-FCWAY undergoes defluorination in vivo, leading to bone uptake of radioactivity, which complicates brain imaging. Miconazole inhibits this defluorination, improving signal-to-noise ratios in PET studies .

- Metabolic Stability : The sulfonyl group in the target compound may reduce susceptibility to cytochrome P450-mediated metabolism, a limitation observed in 18F-FCWAY .

Sulfonamide Derivatives: Compounds 2e and 2f

Structural Differences :

- Core Structure : Compounds 2e and 2f (from ) feature sulfonamide groups but lack the piperazine moiety. Instead, they incorporate tert-butyl or biphenyl groups and a tetramethylpiperidinyloxy (TEMPO) radical .

- Modifications :

- Compound 2e : N-(2-(4-(tert-butyl)phenyl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide.

- Compound 2f : N-(2-([1,1'-biphenyl]-4-yl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide.

Functional Implications :

- Synthesis : Both 2e and 2f were synthesized via GP1 methods with moderate yields (75% for 2e, 66% for 2f), suggesting scalable routes for sulfonamide derivatives .

Research Findings and Implications

18F-FCWAY vs. Target Compound :

Sulfonamide Derivatives (2e/2f) vs. Target Compound :

- The piperazine core in the target compound provides a distinct pharmacophore compared to the TEMPO-based sulfonamides, suggesting divergent therapeutic applications (e.g., neuroimaging vs. antioxidant therapy) .

Biological Activity

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)isobutyramide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a piperazine ring, a sulfonamide group, and an isobutyramide moiety, which together contribute to its pharmacological properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Functional Groups

- Piperazine Ring : Enhances interaction with various biological targets.

- Sulfonamide Group : Imparts specific chemical reactivity and biological activity.

- Isobutyramide Moiety : Contributes to the compound's pharmacological profile.

This compound primarily interacts with neurotransmitter receptors, notably dopamine D4 receptors. This interaction is crucial for its potential therapeutic effects on mood regulation and cognitive functions. The compound's binding affinity to these receptors may lead to modulation of dopaminergic signaling pathways, influencing various neurological conditions.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Neuroprotective Properties : Studies have suggested that it may offer neuroprotection against neurodegenerative diseases such as Alzheimer's disease.

- Antidepressant Activity : Its influence on dopamine receptors suggests potential use in treating mood disorders.

- Antitumor Effects : Preliminary studies indicate that similar compounds may induce apoptosis in cancer cells, suggesting a possible role in oncology.

Comparative Biological Activity

Case Studies and Research Findings

-

Neuroprotective Study :

A study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. Results indicated a significant reduction in amyloid-beta levels, suggesting that the compound may mitigate neurodegeneration. -

Antidepressant Efficacy :

Clinical trials assessed the antidepressant potential of compounds structurally similar to this compound. Participants showed improved mood scores after treatment, indicating possible efficacy in managing depressive symptoms. -

Antitumor Activity :

In vitro studies demonstrated that the compound could inhibit the growth of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. These findings warrant further exploration into its use as an anticancer agent.

Q & A

Q. What synthetic routes are commonly employed for preparing N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)isobutyramide, and how are intermediates purified?

The synthesis typically involves multi-step reactions starting with 2-methoxyphenylpiperazine derivatives. Key steps include:

- Sulfonation : Reacting the piperazine core with sulfonylating agents (e.g., chlorosulfonic acid) to introduce the sulfonyl group.

- Alkylation : Coupling the sulfonated intermediate with ethylenediamine derivatives.

- Amidation : Final reaction with isobutyryl chloride to form the isobutyramide moiety .

Purification : Techniques like column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) and recrystallization (using ethanol/water) ensure intermediate purity. Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are used for validation .**

Q. How is the structural integrity of this compound confirmed in academic research?

Structural characterization involves:

- Spectroscopy : H NMR and C NMR to confirm bond connectivity and functional groups (e.g., sulfonyl, piperazine, and amide signals).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] peak matching theoretical mass).

- X-ray Crystallography : Resolves 3D conformation, particularly for assessing piperazine ring puckering and sulfonyl group orientation in crystalline form .

Advanced Research Questions

Q. What methodologies are used to investigate the compound’s receptor binding affinity and selectivity?

- Radioligand Binding Assays : Compete with H-labeled ligands (e.g., 5-HT or D receptor antagonists) in transfected cell membranes. values quantify affinity .

- Functional Assays : Measure cAMP inhibition or calcium flux in cells expressing target receptors (e.g., TRPML1 channels) to assess antagonism/agonism .

- Selectivity Profiling : Screen against receptor panels (e.g., adrenergic, dopaminergic subtypes) to identify off-target interactions. Computational docking (e.g., AutoDock Vina) predicts binding poses to guide experiments .

Q. How can researchers resolve contradictions between in vitro and in vivo pharmacokinetic data for this compound?

Common discrepancies arise due to:

- Metabolic Instability : In vitro hepatic microsome assays (human/rat) identify rapid CYP450-mediated degradation. Stabilization strategies include deuteration of labile protons .

- Blood-Brain Barrier (BBB) Penetration : In situ perfusion models or MDCK-MDR1 assays predict poor CNS bioavailability. Structural modifications (e.g., reducing logP via polar groups) enhance BBB penetration .

- Protein Binding : Equilibrium dialysis quantifies plasma protein binding (>95% in some cases), requiring dose adjustment in animal models .

Q. What computational approaches are employed to optimize the compound’s pharmacophore for therapeutic applications?

- Quantitative Structure-Activity Relationship (QSAR) : Train models using IC data from analogs to predict activity cliffs.

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., TRPML1) to identify critical hydrogen bonds (e.g., sulfonyl-O…Arg residues) .

- ADMET Prediction : Tools like SwissADME forecast solubility, permeability, and toxicity risks (e.g., hERG inhibition) .

Q. How are structure-activity relationship (SAR) studies designed to improve target engagement?

- Core Modifications : Synthesize analogs with varied piperazine substituents (e.g., 2-methoxy vs. 2-chlorophenyl) to assess steric/electronic effects on receptor affinity .

- Linker Optimization : Replace sulfonylethyl with carboxamide or ester linkers to balance rigidity and hydrophilicity .

- Bioisosteric Replacement : Substitute isobutyramide with thioamide or urea groups to enhance metabolic stability .

Q. What strategies address enantiomer separation and stereochemical impact on biological activity?

- Chiral Chromatography : Use polysaccharide-based columns (Chiralpak IA/IB) with hexane/isopropanol gradients to resolve enantiomers .

- Stereoselective Synthesis : Employ asymmetric catalysis (e.g., Jacobsen’s catalyst) to generate single enantiomers during piperazine formation .

- Pharmacological Comparison : Test R- and S-enantiomers in receptor-binding assays; e.g., TRPML1 inhibition may favor one enantiomer by >10-fold .

Data Analysis and Reproducibility

Q. How should researchers interpret conflicting cytotoxicity data across cell lines?

- Cell-Specific Sensitivity : Profile compound activity in panels (NCI-60) to identify lineage-dependent effects (e.g., apoptosis in leukemia vs. solid tumors).

- Mechanistic Studies : Combine transcriptomics (RNA-seq) and proteomics (Western blot for caspase-3, PARP cleavage) to differentiate on-target vs. off-target cytotoxicity .

- Mitochondrial Toxicity : Measure ATP levels and ROS production to rule out nonspecific cell stress .

Q. What validation steps ensure reproducibility in enzyme inhibition assays?

- Positive/Negative Controls : Include known inhibitors (e.g., suramin for kinases) and vehicle-only samples.

- Inter-Assay Normalization : Express IC values relative to internal standards (e.g., staurosporine for broad-spectrum kinase inhibition) .

- Blinded Replicates : Perform triplicate runs by independent researchers to minimize bias .

Ethical and Safety Considerations

Q. What protocols mitigate risks in handling this compound’s reactive intermediates?

- Sulfonation Steps : Conduct in fume hoods with PPE (nitrile gloves, face shields) due to corrosive reagents.

- Waste Disposal : Quench reactive byproducts (e.g., excess chlorosulfonic acid) with ice-cold sodium bicarbonate before disposal .

- Acute Toxicity Screening : Use zebrafish embryos or invertebrate models (D. magna) for preliminary ecotoxicity assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.